Bis(6-bromopyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-bromopyridin-3-yl)methanone: is a chemical compound with the molecular formula C11H6Br2N2O and a molecular weight of 341.99 g/mol It is characterized by the presence of two bromopyridine groups attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-3-yl)methanone typically involves the bromination of pyridine derivatives followed by a coupling reaction. One common method involves the bromination of 3-pyridylmethanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(6-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methanone group can participate in oxidation or reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include alcohols, carboxylic acids, or reduced methanone derivatives.
Scientific Research Applications
Chemistry: Bis(6-bromopyridin-3-yl)methanone is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its bromopyridine moieties can interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of advanced polymers, dyes, and agrochemicals .
Mechanism of Action
The mechanism of action of Bis(6-bromopyridin-3-yl)methanone is largely dependent on its chemical structure. The bromopyridine groups can interact with various molecular targets through halogen bonding, hydrogen bonding, and π-π interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The methanone group can also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
- Bis(3-bromopyridin-2-yl)methanone
- Bis(4-bromopyridin-2-yl)methanone
- Bis(5-bromopyridin-2-yl)methanone
Comparison: Compared to these similar compounds, Bis(6-bromopyridin-3-yl)methanone is unique due to the position of the bromine atoms on the pyridine ring. This positional difference can significantly affect the compound’s reactivity, binding affinity, and overall chemical behavior . For instance, the 6-bromo position may offer distinct steric and electronic properties that influence its interactions with other molecules .
Properties
IUPAC Name |
bis(6-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2N2O/c12-9-3-1-7(5-14-9)11(16)8-2-4-10(13)15-6-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTPZIBZNLGDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CN=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.